Pomalidomide-C5-Dovitinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-C5-Dovitinib is a novel compound that combines the properties of two potent agents: pomalidomide and dovitinib. Pomalidomide is an immunomodulatory drug, while dovitinib is a tyrosine kinase inhibitor. This compound is designed to target and degrade specific proteins involved in cancer cell proliferation, making it a promising candidate for cancer therapy, particularly in the treatment of acute myeloid leukemia .
准备方法
The synthesis of Pomalidomide-C5-Dovitinib involves multiple steps. One method described involves the preparation of pomalidomide-linkers, which are essential for the formation of the conjugate. This method has been optimized to achieve high yields by using secondary amines . Another approach utilizes continuous flow chemistry, which allows for a safe and efficient multi-step synthesis of pomalidomide and its analogues . These methods are crucial for the industrial production of the compound, ensuring consistency and scalability.
化学反应分析
Pomalidomide-C5-Dovitinib undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially enhancing its activity.
Reduction: Reduction reactions can be employed to alter specific functional groups within the molecule.
科学研究应用
Pomalidomide-C5-Dovitinib has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic methods and the study of protein degradation mechanisms.
Biology: The compound is employed in research on cellular signaling pathways and protein interactions.
作用机制
Pomalidomide-C5-Dovitinib exerts its effects by inducing the degradation of specific proteins, such as FLT3-ITD and KIT, through a ubiquitin-proteasome-dependent pathway. This degradation blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s dual action as an immunomodulatory agent and a tyrosine kinase inhibitor enhances its therapeutic potential .
相似化合物的比较
Pomalidomide-C5-Dovitinib is unique due to its combination of pomalidomide and dovitinib, which provides a dual mechanism of action. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with significant side effects.
Lenalidomide: A more potent and less toxic analog of thalidomide.
Dovitinib: A tyrosine kinase inhibitor that targets multiple pathways. This compound stands out due to its enhanced efficacy and reduced toxicity compared to these individual agents.
属性
分子式 |
C39H38FN9O6 |
---|---|
分子量 |
747.8 g/mol |
IUPAC 名称 |
4-[[6-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C39H38FN9O6/c40-23-7-5-9-26-32(23)34(41)33(37(53)45-26)35-43-24-12-11-21(20-27(24)44-35)47-16-18-48(19-17-47)30(51)10-2-1-3-15-42-25-8-4-6-22-31(25)39(55)49(38(22)54)28-13-14-29(50)46-36(28)52/h4-9,11-12,20,28,42H,1-3,10,13-19H2,(H,43,44)(H3,41,45,53)(H,46,50,52) |
InChI 键 |
LOZMISVXTOAAHE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)N=C(N6)C7=C(C8=C(C=CC=C8F)NC7=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。